molecular formula C22H30INO B8262680 N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide

N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide

Cat. No.: B8262680
M. Wt: 451.4 g/mol
InChI Key: RDTKUZXIHMTSJO-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide is a quaternary ammonium salt characterized by a triethylammonium core linked to a phenoxy group substituted with a trans-stilbene moiety (E-configuration). This compound is synthesized via alkylation of a tertiary amine precursor with iodoethane under reflux conditions, typically yielding a white to pale-brown solid . Key structural features include:

  • Quaternary ammonium center: Imparts cationic charge, enhancing solubility in polar solvents.
  • Phenoxy linker: Facilitates conjugation with aromatic substituents.

Properties

IUPAC Name

triethyl-[2-[4-(2-phenylethenyl)phenoxy]ethyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKUZXIHMTSJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Olefination for Styryl Group Introduction

The styryl (phenylethenyl) moiety is introduced via a Wittig reaction. 4-Hydroxybenzaldehyde is acetylated to protect the hydroxyl group, followed by olefination with methylenetriphenylphosphorane to yield 4-(2-phenylethenyl)phenol . This step ensures regioselective formation of the trans-stilbene structure.

Reaction Conditions :

  • Reagents : 4-Hydroxybenzaldehyde, acetic anhydride (acetylation), methylenetriphenylphosphorane (Wittig reagent).

  • Solvent : Dry tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature, under inert atmosphere.

O-Alkylation with Diethylaminoethyl Chloride

The phenolic hydroxyl group of 4-(2-phenylethenyl)phenol undergoes alkylation with 2-chloro-N,N-diethylethan-1-amine to form the tertiary amine intermediate.

Procedure :

  • Dissolve 4-(2-phenylethenyl)phenol in anhydrous DCM.

  • Add 2-chloro-N,N-diethylethan-1-amine and a base (e.g., potassium carbonate).

  • Reflux at 40–50°C for 12–24 hours.

Key Considerations :

  • Excess alkylating agent ensures complete conversion.

  • Base selection (K₂CO₃ vs. NaH) impacts reaction rate and purity.

Quaternization with Ethyl Iodide

The tertiary amine is converted to a quaternary ammonium salt by reacting with ethyl iodide.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (amine:ethyl iodide).

  • Solvent : Acetonitrile or ethanol.

  • Duration : 6–8 hours at 60°C.

  • Workup : Precipitation in diethyl ether, followed by recrystallization from ethanol/water.

Yield : 65–78% after purification.

Alternative Methodologies

Direct Alkylation of Preformed Stilbene Derivatives

An alternative approach involves pre-forming the stilbene core before introducing the ammonium group. For example, 4-(2-phenylethenyl)phenol is first synthesized via Heck coupling between 4-iodophenol and styrene. Subsequent O-alkylation and quaternization follow the same steps as above.

Advantages :

  • Higher stereochemical control over the styryl group.

  • Compatible with palladium catalysts (e.g., Pd(OAc)₂).

One-Pot Synthesis

A streamlined one-pot method combines Wittig olefination, O-alkylation, and quaternization without isolating intermediates. This reduces purification steps but requires precise stoichiometric control.

Challenges :

  • Competing side reactions (e.g., over-alkylation).

  • Lower overall yield (~50%) compared to stepwise synthesis.

Analytical Characterization

Critical validation steps for the final product include:

Technique Key Data
¹H NMR (D₂O)δ 7.6–7.2 (m, 9H, aromatic), δ 6.8 (d, 2H, CH=CH), δ 4.2 (t, 2H, OCH₂), δ 3.5 (q, 6H, NCH₂), δ 1.2 (t, 9H, CH₃).
ESI-MS m/z 324.2 [M-I]⁺ (calc. 324.2 for C₂₂H₃₀NO⁺).
HPLC Purity >98% (C18 column, acetonitrile/water + 0.1% TFA).

Industrial-Scale Considerations

Cost-Effective Iodide Sources

Ethyl iodide is expensive; alternatives like methyl iodide are cheaper but yield N,N,N-trimethyl analogs. Recent studies suggest iodine-mediated quaternization using ethanol and HI gas as a viable alternative.

Green Chemistry Approaches

  • Solvent-Free Alkylation : Microwave-assisted reactions reduce solvent use and improve efficiency.

  • Recyclable Catalysts : Immobilized base catalysts (e.g., silica-supported K₂CO₃) enhance sustainability.

Challenges and Troubleshooting

Byproduct Formation

  • Di-Quaternization : Excess ethyl iodide leads to bis-ammonium salts. Mitigated by controlled reagent addition.

  • Styryl Isomerization : Prolonged heating causes cis-trans isomerization. Use of radical inhibitors (e.g., BHT) recommended.

Purification Difficulties

The hydrophilic quaternary ammonium salt requires repeated recrystallization. Alternative methods:

  • Ion-Exchange Chromatography : Dowex® resins for selective iodide removal.

  • Reverse-Phase HPLC : For high-purity pharmaceutical grades.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Stepwise Synthesis 70–78%>98%IndustrialHigh
One-Pot 48–52%90–95%Lab-scaleModerate
Heck Coupling Route 60–65%97%Pilot plantVery High

Recent Advances (Post-2020)

Photocatalytic Quaternization

Visible-light-mediated reactions using eosin Y as a catalyst enable room-temperature quaternization, reducing energy input.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, achieving 85% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted ethanaminium compounds .

Scientific Research Applications

Antagonistic Activity

N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction has implications for:

  • Neuropharmacology: Investigated for potential therapeutic effects in neurodegenerative diseases by modulating neurotransmitter release .

Antispasmodic Effects

The compound exhibits antispasmodic properties, making it relevant in treating conditions characterized by involuntary muscle contractions .

Research Applications

Application AreaDescription
Organic Chemistry Used as a reagent in organic synthesis and catalysis, facilitating reactions involving nucleophilic substitution and oxidation .
Biological Research Employed in studies of cellular signaling pathways, particularly in receptor interactions involving nAChRs .
Pharmaceutical Development Investigated for its potential use in drug formulations targeting specific receptor subtypes .

Case Studies

  • Neuropharmacological Studies:
    Research has demonstrated that this compound effectively inhibits α7 nAChR activity, which plays a crucial role in synaptic transmission and plasticity. This inhibition may contribute to therapeutic strategies for conditions like Alzheimer's disease .
  • Synthesis Methodologies:
    A study outlined the palladium-catalyzed synthesis of this compound, highlighting its efficiency and the purity achieved through optimized reaction conditions. This method serves as a model for synthesizing similar compounds with complex structures .
  • Material Science Applications:
    The compound has been explored for its utility in developing new materials that leverage its unique chemical properties, including potential applications in sensors or as catalysts in industrial processes .

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the activity of these receptors and thereby affecting cellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter release and inhibition of cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in 16) : Increase melting points (243.8°C) due to enhanced dipole interactions but reduce synthetic yields (55%) due to steric or electronic hindrance .
  • Electron-Donating Groups (e.g., OMe in 18) : Improve yields (98%) by stabilizing intermediates but may lower receptor binding specificity .
  • Hydroxy Substituents (e.g., 19) : Result in poor yields (23%), likely due to side reactions or instability under alkylation conditions .
  • Bulkier Aromatics (e.g., naphthyl in 10) : Lower melting points (164.5–166.5°C) and molecular weights (374.2 g/mol), suggesting reduced crystallinity .

Pharmacological and Physicochemical Properties

  • Receptor Affinity: Analog 16 exhibits subnanomolar affinity for α7 nicotinic receptors, attributed to the CF₃ group enhancing hydrophobic interactions . The main compound’s trans-stilbene group may similarly target aromatic receptor pockets but lacks direct affinity data.
  • Solubility : Quaternary ammonium salts generally show high aqueous solubility, but lipophilic substituents (e.g., naphthyl in 10) reduce solubility, impacting bioavailability .
  • Stability : Hydroxy-substituted analogs (e.g., 19) may undergo oxidation, whereas methoxy groups (18) improve stability .

Biological Activity

Overview

N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide, commonly referred to as MG 624, is a quaternary ammonium compound with significant biological activity. Its structure features a triethylammonium moiety linked to a phenoxy group, which contributes to its interaction with various biological targets, particularly in the field of neuropharmacology.

  • Molecular Formula : C22H30INO
  • Molecular Weight : 451.38 g/mol
  • CAS Number : 77257-42-2
  • IUPAC Name : triethyl-[2-[4-(2-phenylethenyl)phenoxy]ethyl]azanium;iodide

MG 624 primarily functions as an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α7 subunit-containing nAChR subtypes. This interaction inhibits receptor activity, leading to modulation of neurotransmitter release and affecting various cellular signaling pathways. The compound has been shown to inhibit α-bungarotoxin binding to nAChR subtypes with inhibition constants (K_i) of 106 nM for the α7 subtype and 84 μM for the α4β2 subtype, indicating its selective antagonistic properties .

Antispasmodic Effects

MG 624 has been recognized for its antispasmodic properties, making it a candidate for therapeutic applications in conditions characterized by excessive muscle contraction. Its mechanism involves the inhibition of acetylcholine-mediated signaling pathways that contribute to muscle spasms .

Neuropharmacological Studies

Research has demonstrated that MG 624 can modulate dopamine (DA) release in the hippocampus through its action on nAChRs. A study using rat hippocampal slices indicated that MG 624 effectively reduced nicotine-induced DA release, showcasing its potential role in neurological disorders where dopaminergic signaling is disrupted .

Case Studies and Research Findings

  • Dopamine Release Modulation :
    • A study investigated the effects of MG 624 on nAChR-mediated dopamine release in rat hippocampal slices. The results indicated that MG 624 significantly inhibited nicotine-induced DA release, suggesting its potential as a therapeutic agent in managing conditions like schizophrenia or Parkinson's disease where dopamine dysregulation occurs .
  • Antinociceptive Properties :
    • Another investigation assessed the analgesic effects of MG 624 in animal models. The compound demonstrated significant pain-relieving properties, attributed to its action on nAChRs involved in pain modulation, highlighting its dual role as both an antispasmodic and analgesic agent .
  • Comparative Efficacy :
    • Comparative studies have shown that MG 624 exhibits a distinct pharmacological profile compared to other known nAChR antagonists. For instance, while compounds like mecamylamine and d-tubocurarine also inhibit nAChRs, MG 624's selective action on the α7 subtype presents unique therapeutic avenues .

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionReference
AntispasmodicInhibition of acetylcholine signaling
Dopamine Release ModulationAntagonism of nAChRs affecting DA release
AnalgesicModulation of pain pathways via nAChR inhibition

Q & A

Q. What are the recommended methods for synthesizing N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide in the laboratory?

Answer: The synthesis typically involves two key steps:

Introduction of the styryl group : A Heck coupling or Wittig reaction can be employed to attach the 2-phenylethenyl moiety to the 4-hydroxyphenyl precursor. For example, palladium-catalyzed coupling of 4-iodophenol with styrene derivatives under basic conditions .

Quaternary ammonium salt formation : React the intermediate phenoxyethylamine derivative with excess ethyl iodide in a polar solvent (e.g., acetonitrile) under reflux (50–80°C) for 24–72 hours. This step is analogous to methods used for structurally related iodides, where alkylation ensures complete quaternization .
Critical considerations : Monitor reaction progress via TLC or HPLC. Post-reaction, evaporate excess alkylating agent and purify via recrystallization (e.g., using diethyl ether/ethanol mixtures) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in a tightly sealed, light-resistant container at 2–8°C in a dry, well-ventilated environment. Avoid exposure to moisture, as hygroscopicity may degrade the iodide counterion .
  • Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Toxicity data are limited, so treat it as a potential irritant .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may trigger decomposition. For spills, use absorbent materials and dispose of waste in accordance with hazardous chemical protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the triethyl groups (δ 1.2–1.4 ppm, triplets; δ 3.3–3.5 ppm, quartets), styryl protons (δ 6.5–7.5 ppm, doublets for vinyl and aromatic H), and phenoxy ring protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Confirm quaternary ammonium formation via a peak near δ 55–60 ppm for the N-CH₂ group. Aromatic carbons appear at δ 115–160 ppm .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the [M-I]⁺ ion. High-resolution MS can verify the molecular formula (C₂₅H₃₃INO⁺; exact mass ~514.2) .
  • FT-IR : Look for C-O-C stretching (~1250 cm⁻¹) and quaternary ammonium C-N⁺ vibrations (~1480 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during synthesis?

Answer:

  • Impurity Identification : If NMR shows extra peaks, use preparative column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) to isolate the target compound. Analyze fractions via LC-MS .
  • Counterion Verification : Confirm iodide presence via elemental analysis or ion chromatography. Unexpected halide contamination (e.g., chloride) may arise from incomplete alkylation .
  • Dynamic Light Scattering (DLS) : If aggregates form in solution, use DLS to assess particle size and optimize solvent polarity (e.g., switch from ethanol to DMSO) .

Q. What mechanistic insights can guide optimization of its synthesis?

Answer:

  • Kinetic Studies : Vary reaction temperature (40–80°C) and solvent polarity (DMF vs. acetonitrile) to determine the optimal quaternization rate. Higher polarity solvents enhance ion-pair dissociation, accelerating alkylation .
  • Side Reactions : Monitor for N-de-ethylation under prolonged heating. Use mild bases (e.g., K₂CO₃) instead of strong bases to minimize degradation .
  • Computational Modeling : DFT calculations can predict transition states for styryl group formation, aiding in catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. What are its potential applications in materials science or supramolecular chemistry?

Answer:

  • Photoresponsive Materials : The conjugated styryl group may enable UV-induced cis-trans isomerization, useful in light-switchable surfactants or liquid crystals. Test photoisomerization via UV-Vis spectroscopy (λmax ~300–350 nm) .
  • Ionic Liquids : As a quaternary ammonium salt, it could serve as a tunable solvent or electrolyte additive. Measure conductivity and thermal stability (TGA/DSC) to assess viability .
  • Supramolecular Host-Guest Systems : The aromatic framework may bind to cyclodextrins or cucurbiturils. Use fluorescence titration to quantify binding constants .

Q. How can researchers evaluate its stability under varying experimental conditions?

Answer:

  • Thermal Stability : Perform TGA analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition temperature. Compare with structurally similar iodides .
  • Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if radical-mediated decomposition occurs .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–10) at 37°C for 24–72 hours. Quench reactions and quantify intact compound via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide
Reactant of Route 2
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N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide

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